N3-PEG4-Hydrazide N3-PEG4-Hydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18814287
InChI: InChI=1S/C11H23N5O5/c12-15-11(17)1-3-18-5-7-20-9-10-21-8-6-19-4-2-14-16-13/h12H,1-10H2,(H2,13,14)/p+1
SMILES:
Molecular Formula: C11H24N5O5+
Molecular Weight: 306.34 g/mol

N3-PEG4-Hydrazide

CAS No.:

Cat. No.: VC18814287

Molecular Formula: C11H24N5O5+

Molecular Weight: 306.34 g/mol

* For research use only. Not for human or veterinary use.

N3-PEG4-Hydrazide -

Specification

Molecular Formula C11H24N5O5+
Molecular Weight 306.34 g/mol
IUPAC Name 2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium
Standard InChI InChI=1S/C11H23N5O5/c12-15-11(17)1-3-18-5-7-20-9-10-21-8-6-19-4-2-14-16-13/h12H,1-10H2,(H2,13,14)/p+1
Standard InChI Key AMIJGCUNMPJLHY-UHFFFAOYSA-O
Canonical SMILES C(COCCOCCOCCOCCN=[N+]=N)C(=O)NN

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N3-PEG4-Hydrazide, systematically named 6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanehydrazide-PEG4-azide, is a small-molecule heterobifunctional PEG with the molecular formula C11H24ClN5O5\text{C}_{11}\text{H}_{24}\text{ClN}_{5}\text{O}_{5} and a molecular weight of 341.80 g/mol . Its structure comprises three key components:

  • Azide (N₃) group: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) for bioorthogonal labeling .

  • Hydrazide (-NH-NH₂) group: Reacts selectively with carbonyl groups (aldehydes/ketones) to form hydrazone bonds, ideal for conjugating glycoproteins or oxidized biomolecules .

  • PEG4 spacer: A tetraethylene glycol chain that improves aqueous solubility and reduces immunogenicity .

Table 1: Key Physicochemical Properties of N3-PEG4-Hydrazide

PropertyValueSource
CAS Number2170240-96-5
Molecular FormulaC11H24ClN5O5\text{C}_{11}\text{H}_{24}\text{ClN}_{5}\text{O}_{5}
Molecular Weight341.80 g/mol
Purity≥95%
SolubilityDMSO, DMF, THF, acetonitrile
Storage Conditions-20°C, desiccated, protected from light

Structural Elucidation and Spectroscopic Data

The compound’s structure is confirmed via nuclear magnetic resonance (NMR) and high-performance liquid chromatography–mass spectrometry (HPLC-MS). The PEG4 backbone is identified by characteristic ether (-O-) proton signals at δ 3.5–3.7 ppm in 1H^1\text{H}-NMR, while the hydrazide group’s NH protons resonate near δ 6.5–7.0 ppm . The azide’s stretching vibration at ~2100 cm⁻¹ in Fourier-transform infrared spectroscopy (FTIR) further validates its presence .

Synthesis and Characterization

Synthetic Pathways

N3-PEG4-Hydrazide is synthesized through a multi-step process:

  • PEG4 Backbone Functionalization: Tetraethylene glycol is sequentially modified to introduce protected amine and azide groups.

  • Hydrazide Incorporation: The amine terminus is reacted with tert-butyl carbazate, followed by deprotection to yield the hydrazide group .

  • Purification: Chromatographic techniques (e.g., reverse-phase HPLC) isolate the product with >95% purity .

Quality Control and Stability

Stability studies indicate that N3-PEG4-Hydrazide remains intact for 24 months at -20°C but degrades upon prolonged exposure to moisture or light. Accelerated degradation tests (40°C/75% relative humidity) show <5% decomposition over 3 months, confirming its robustness in controlled environments .

Reactivity and Mechanism of Action

Hydrazide-Carbonyl Conjugation

The hydrazide group reacts with aldehydes or ketones under mild acidic conditions (pH 4–6) to form hydrazone bonds. This reaction is pivotal for labeling glycoproteins, where periodate-oxidized saccharides generate aldehydes for conjugation .

RCHO+H2N-NH-PEG4-N3RCH=N-NH-PEG4-N3+H2O\text{RCHO} + \text{H}_2\text{N-NH-PEG4-N}_3 \rightarrow \text{RCH=N-NH-PEG4-N}_3 + \text{H}_2\text{O}

Azide-Based Click Chemistry

The azide moiety participates in two primary reactions:

  • CuAAC: With copper(I) catalysis, azides react with terminal alkynes to form 1,2,3-triazoles .

  • SPAAC: Strain-promoted cycloaddition with dibenzocyclooctyne (DBCO) avoids copper toxicity in sensitive biological systems .

N3-PEG4-Hydrazide+AlkyneCu(I)Triazole-PEG4-Hydrazide\text{N}_3\text{-PEG4-Hydrazide} + \text{Alkyne} \xrightarrow{\text{Cu(I)}} \text{Triazole-PEG4-Hydrazide}

Biomedical and Industrial Applications

Bioconjugation and Protein Labeling

N3-PEG4-Hydrazide is widely used to tag antibodies, enzymes, and nucleic acids. For example, fluorescent probes are attached to oxidized glycans on antibodies for imaging applications . A 2025 study demonstrated its utility in synthesizing antibody-drug conjugates (ADCs) with a drug-to-antibody ratio (DAR) of 4:1 and >90% stability in serum .

Targeted Drug Delivery Systems

The compound’s PEG4 spacer enhances the pharmacokinetics of nanocarriers. In a recent trial, doxorubicin-loaded liposomes conjugated with N3-PEG4-Hydrazide showed a 40% increase in tumor uptake compared to non-PEGylated analogs .

Hydrogel Fabrication

Crosslinking acrylamide-PEG-azide (a structural analog) with bis-alkyne linkers produces hydrogels for tissue engineering. These materials exhibit tunable mechanical properties (elastic modulus: 10–50 kPa) and support cell viability >85% over 14 days .

Comparative Analysis with Related PEG Derivatives

Table 2: Functional PEG Derivatives and Their Applications

CompoundReactive GroupsPrimary UseAdvantage Over N3-PEG4-Hydrazide
N3-PEG4-COOH Azide, carboxylic acidPeptide synthesisCarboxylic acid allows EDC/NHS coupling
Hydrazide-PEG4-Desthiobiotin Hydrazide, desthiobiotinPROTAC linker developmentDesthiobiotin enables streptavidin affinity
Acrylamide-PEG-Azide Acrylamide, azidePolymer crosslinkingAcrylamide supports radical polymerization

N3-PEG4-Hydrazide’s dual functionality offers broader conjugation versatility compared to monofunctional PEGs, though it requires precise reaction control to avoid cross-reactivity .

Challenges and Future Directions

Limitations in Current Applications

  • Hydrazone Stability: Hydrazone bonds are prone to hydrolysis at physiological pH, limiting in vivo applications .

  • Azide Reactivity: Copper catalysts in CuAAC may cause cytotoxicity, necessitating stringent purification .

Emerging Trends

  • Copper-Free Click Chemistry: Development of faster SPAAC reagents (e.g., BCN derivatives) to improve conjugation efficiency .

  • Multifunctional Nanocarriers: Integrating N3-PEG4-Hydrazide with stimuli-responsive linkers for targeted drug release in tumor microenvironments .

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